![molecular formula C7H9NO3 B065693 (2-Oxopyrrolidin-1-yl) prop-2-enoate CAS No. 194155-79-8](/img/structure/B65693.png)
(2-Oxopyrrolidin-1-yl) prop-2-enoate
Overview
Description
“(2-Oxopyrrolidin-1-yl) prop-2-enoate” is a chemical compound that is related to other compounds such as Levetiracetam . It is also related to “(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid” which is known as Levetiracetam Impurity A . This compound is part of the Levetiracetam API Family and is categorized under Anticonvulsants / anti-epileptics, Impurity Reference Materials .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids afforded 2-(2-oxopyrrolidin-1-yl)acetamides .Molecular Structure Analysis
The molecular formula of a related compound, “(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid”, is C8 H13 N O3 and it has a molecular weight of 171.19 .Chemical Reactions Analysis
The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4- .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been documented. For instance, “(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid” has a molecular weight of 171.19 .Scientific Research Applications
Synthesis and Molecular Properties :
- A study focused on the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid, showing a transformation into methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate (Gimalova et al., 2013).
- Another study conducted quantum chemical calculations and thermodynamics parameters on similar compounds, exploring their electronic properties like the highest occupied and lowest unoccupied molecular orbital energies (Bouklah et al., 2012).
Applications in Liquid Crystal Display (LCD) Technology :
- Research on prop-2-enoates derived from thiophene showed their ability to promote excellent photoalignment of a bulk commercial nematic liquid crystal, demonstrating potential applications in LCD technology (Hegde et al., 2013).
Asymmetric Synthesis and Cycloaddition Reactions :
- A study on the asymmetric intramolecular Michael reaction of acyclic compounds related to (2-Oxopyrrolidin-1-yl) prop-2-enoate revealed the creation of chiral building blocks for alkaloid synthesis (Hirai et al., 1992).
- Another research highlighted the use of alkyl 4-oxo-4-arylbut-2-enoates in a 1,3-dipolar [3+2] cycloaddition, yielding fully substituted pyrrolidines with four stereogenic centers (Wu et al., 2019).
Medicinal Chemistry Applications :
- An assay method for quality control and stability studies of a new CVS disorder agent involved the analysis of a compound structurally related to (2-Oxopyrrolidin-1-yl) prop-2-enoate (Dwivedi et al., 2003).
Crystallography and Molecular Structure :
- A crystallographic study provided insights into the molecular structure of a compound similar to (2-Oxopyrrolidin-1-yl) prop-2-enoate, offering valuable information for further research and applications (Liu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-oxopyrrolidin-1-yl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-7(10)11-8-5-3-4-6(8)9/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXKEFFEXGTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)ON1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxopyrrolidin-1-yl) prop-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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